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Executive Summary
Tinlarebant (also known as LBS-008 or BPN-14967) is a first-in-class, orally administered small

molecule designed to treat atrophic age-related macular degeneration (dry AMD) and Stargardt

disease (STGD1).[1][2][3] Developed by Belite Bio, Tinlarebant functions as a potent antagonist

of Retinol Binding Protein 4 (RBP4).[1][2] By preventing the binding of retinol to RBP4,

Tinlarebant reduces the transport of vitamin A from the liver to the eye. This mechanism aims to

decrease the formation of cytotoxic bisretinoids, such as N-retinylidene-N-retinylethanolamine

(A2E), which are implicated in the pathophysiology of both dry AMD and Stargardt disease.[1]

[4] Tinlarebant has received Fast Track, Rare Pediatric Disease, and Orphan Drug

designations in the United States and Europe for the treatment of STGD1.[5] It is currently in

late-stage clinical development, with Phase 3 trials completed or ongoing for both Stargardt

disease and geographic atrophy (GA), the advanced form of dry AMD.[6][7]

Mechanism of Action and Signaling Pathway
The primary mechanism of action of Tinlarebant is the antagonism of Retinol Binding Protein 4

(RBP4).[1][2] RBP4 is the sole carrier protein responsible for transporting retinol (vitamin A)

from the liver through the bloodstream to various tissues, including the retinal pigment

epithelium (RPE) in the eye.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b7382933?utm_src=pdf-interest
https://belitebio.com/product-008/
https://www.linbioscience.com/Pipeline/LBS008
https://www.clinicaltrialsarena.com/news/belite-bio-tinlarebant-trial/
https://belitebio.com/product-008/
https://www.linbioscience.com/Pipeline/LBS008
https://belitebio.com/product-008/
https://clinicaltrials.eu/inn/tinlarebant/
https://www.ophthalmologytimes.com/view/belite-bio-completes-submission-to-pmda-to-initiate-dragon-ii-trial-of-tinlarebant-for-the-treatment-of-adolescent-stargardt-disease-in-japan
https://www.ophthalmologytimes.com/view/belite-bio-concludes-phase-3-dragon-study-for-stargardt-disease
https://ceruleaclinicaltrials.org.au/trials/phoenix-phase-3-multicenter-randomized-double-masked-placebo-controlled-study-of-tinlarebant-to-explore-safety-and-efficacy-in-the-treatment-of-geographic-atrophy/
https://belitebio.com/product-008/
https://www.linbioscience.com/Pipeline/LBS008
https://clinicaltrials.eu/inn/tinlarebant/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7382933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In the visual cycle, retinol is taken up by the RPE and converted into 11-cis-retinal, the

chromophore essential for vision. Byproducts of this cycle, particularly in the context of genetic

defects like mutations in the ABCA4 gene in Stargardt disease, lead to the formation and

accumulation of toxic bisretinoids, most notably A2E.[8][9] These cytotoxic compounds

accumulate in the RPE, leading to cellular damage, atrophy, and subsequent vision loss.[1][8]

Tinlarebant disrupts this process at the transport stage. It binds to RBP4, preventing the

formation of the holo-RBP4 (retinol-RBP4 complex). This action competitively inhibits the

binding of retinol to RBP4. The unliganded RBP4, or RBP4 bound to Tinlarebant, is unable to

form a stable complex with its transport partner, transthyretin (TTR). This smaller, unbound

RBP4 is then rapidly cleared from circulation via renal filtration.[10]

The resulting effect is a significant reduction in circulating RBP4 and, consequently, a

decreased influx of retinol into the eye. This modulation of retinol delivery to the RPE is

intended to slow down the rate of bisretinoid formation, thereby preserving the health of retinal

tissues and slowing the progression of retinal degeneration.[3] The RPE expresses a specific

receptor for RBP4, STRA6, which regulates the uptake of vitamin A into the eye, making this

pathway a specific target for ocular diseases.[1][2]

Signaling Pathway Diagram
The following diagram illustrates the retinol transport pathway and the mechanism of action of

Tinlarebant.
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Caption: Mechanism of Action of Tinlarebant (LBS-008)
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Data Presentation
Preclinical Data
While specific IC50 values for Tinlarebant are not publicly disclosed, related RBP4 antagonist

compounds have been characterized, showing potency in the nanomolar range. For instance, a

precursor compound, A1120, demonstrated a Ki of 8.3 nM for RBP4 binding.[11] Another series

of RBP4 antagonists showed IC50 values for RBP4 binding (SPA) ranging from 20.8 nM to

72.7 nM and functional antagonism of the RBP4-TTR interaction (HTRF) with IC50 values from

79.7 nM to 294 nM.[10] Preclinical studies in mouse models of Stargardt disease have

demonstrated significant in vivo activity of Tinlarebant.

Parameter Animal Model Duration Result Reference

RBP4 Reduction Mouse model 12 weeks

93% reduction in

blood RBP4

levels

[12]

A2E Reduction Mouse model 12 weeks

80% reduction in

A2E levels

compared to

controls

[12]

Photoreceptor

Preservation

Mouse model of

Stargardt

disease

Not specified

Significantly

greater

preservation of

outer nuclear

layer thickness

[12]

Clinical Pharmacokinetics and Pharmacodynamics
A Phase 1b study in healthy older adults (50-85 years) evaluated the pharmacokinetics (PK)

and pharmacodynamics (PD) of single oral doses of Tinlarebant (5 mg and 10 mg).[4] Another

Phase 1b study is evaluating the PK and PD in Japanese subjects with Stargardt disease.[5][8]

Detailed PK parameters such as Cmax, Tmax, and half-life from these studies are not yet

publicly available. The primary pharmacodynamic effect is a reduction in serum RBP4 levels,

which serves as a biomarker for the drug's activity.[12]
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Clinical Trial Efficacy and Safety Data
Tinlarebant is being evaluated in several late-stage clinical trials. The primary efficacy endpoint

for these studies is the change in the size of atrophic lesions, as measured by fundus

autofluorescence (FAF).[6][7]

DRAGON Study (Phase 3, Stargardt Disease):[6]

Design: A 2-year, multicenter, randomized (2:1), double-masked, placebo-controlled study.

Population: 104 adolescent subjects (ages 12-20) with STGD1.

Treatment: Tinlarebant 5 mg or placebo, once daily.

Status: Completed. Topline data is expected in Q4 2025.

Interim Results: An independent Data Safety Monitoring Board (DSMB) recommended trial

continuation without modification based on an interim analysis, suggesting a positive safety

and efficacy profile.[12]

Phase 2 Study (Stargardt Disease):[5][13][14]

Design: A 24-month, open-label study.

Population: 13 adolescent subjects with STGD1 (12 completed).

Results (at 24 months):

Showed a sustained lower growth of definitely decreased autofluorescence (DDAF)

lesions compared to a historical control group (ProgStar participants) (p<0.001).

42% of subjects (5 out of 12) did not develop any new atrophic retinal lesions during the

24-month treatment period.

The treatment was generally safe and well-tolerated.

PHOENIX Study (Phase 3, Geographic Atrophy):[7][15][16]
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Design: A 24-month, multicenter, randomized (2:1), double-masked, placebo-controlled

study.

Population: Approximately 500 subjects with Geographic Atrophy (GA).

Treatment: Tinlarebant 5 mg or placebo, once daily.

Status: Enrollment complete; study ongoing.

Adverse Event
Incidence (Phase 2,
STGD1)

Severity

Xanthopsia/Chromatopsia 9 of 12 patients Mild

Delayed Dark Adaptation 9 of 12 patients Mild

Night Vision Impairment 1 of 12 patients Mild

Key Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF)
RBP4-TTR Interaction Assay (Generalized Protocol)
This assay is used to quantify the ability of a compound to disrupt the retinol-dependent

interaction between RBP4 and transthyretin (TTR).

Objective: To determine the IC50 value of Tinlarebant for the inhibition of the RBP4-TTR

protein-protein interaction.

Materials:

Maltose-binding protein (MBP)-tagged recombinant human RBP4.

Europium (Eu3+) cryptate-labeled human TTR (Donor).

Anti-MBP antibody conjugated to d2 (Acceptor).

All-trans-retinol.
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Tinlarebant (or test compound).

Assay buffer (e.g., PBS with 0.1% BSA).

384-well low-volume microplates.

HTRF-compatible microplate reader.

Procedure:

Compound Preparation: Prepare a serial dilution of Tinlarebant in assay buffer.

Reagent Mix: Prepare a master mix containing MBP-RBP4, Eu3+-TTR, and all-trans-retinol

at a fixed concentration (e.g., 1-10 µM) in assay buffer.

Dispensing: Dispense the compound dilutions into the microplate wells. Add the

RBP4/TTR/retinol master mix to all wells.

Incubation: Add the anti-MBP-d2 acceptor to all wells. Incubate the plate at room

temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach

equilibrium.

Data Acquisition: Read the plate on an HTRF-compatible microplate reader. The reader

excites the Europium donor (e.g., at 337 nm) and measures the emission at two

wavelengths: 620 nm (Eu3+ emission) and 665 nm (d2 emission due to FRET).

Data Analysis:

Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

The signal is inversely proportional to the inhibitory activity of the compound.

Plot the HTRF ratio against the log of the compound concentration and fit a four-

parameter logistic curve to determine the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. belitebio.com [belitebio.com]

2. Lin BioScience, Inc. [linbioscience.com]

3. Belite Bio finalises Tinlarebant Phase III trial design to treat dry AMD
[clinicaltrialsarena.com]

4. clinicaltrials.eu [clinicaltrials.eu]

5. ophthalmologytimes.com [ophthalmologytimes.com]

6. ophthalmologytimes.com [ophthalmologytimes.com]

7. ceruleaclinicaltrials.org.au [ceruleaclinicaltrials.org.au]

8. hra.nhs.uk [hra.nhs.uk]

9. modernretina.com [modernretina.com]

10. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize
Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological
Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC
[pmc.ncbi.nlm.nih.gov]

11. Identification and Characterization of a Non-retinoid Ligand for Retinol-binding Protein 4
Which Lowers Serum Retinol-binding Protein 4 Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

12. Belite Bio Announces Positive Interim Analysis for Phase 3 DRAGON Trial of Tinlarebant
in Adolescent Stargardt Disease Patients | Nasdaq [nasdaq.com]

13. firstwordpharma.com [firstwordpharma.com]

14. Belite Bio Presents Results from a 24-month, Phase 2 Study [globenewswire.com]

15. lei.org.au [lei.org.au]

16. Belite Bio Announces Completion of Enrollment in the Pivotal Global Phase 3 PHOENIX
Trial Evaluating Oral Tinlarebant in Geographic Atrophy | Belite Bio, Inc.
[investors.belitebio.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b7382933?utm_src=pdf-custom-synthesis
https://belitebio.com/product-008/
https://www.linbioscience.com/Pipeline/LBS008
https://www.clinicaltrialsarena.com/news/belite-bio-tinlarebant-trial/
https://www.clinicaltrialsarena.com/news/belite-bio-tinlarebant-trial/
https://clinicaltrials.eu/inn/tinlarebant/
https://www.ophthalmologytimes.com/view/belite-bio-completes-submission-to-pmda-to-initiate-dragon-ii-trial-of-tinlarebant-for-the-treatment-of-adolescent-stargardt-disease-in-japan
https://www.ophthalmologytimes.com/view/belite-bio-concludes-phase-3-dragon-study-for-stargardt-disease
https://ceruleaclinicaltrials.org.au/trials/phoenix-phase-3-multicenter-randomized-double-masked-placebo-controlled-study-of-tinlarebant-to-explore-safety-and-efficacy-in-the-treatment-of-geographic-atrophy/
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/lbs-008-ct07/
https://www.modernretina.com/view/belite-bio-submits-application-to-expand-phoenix-phase-3-clinical-trial-to-taiwan
https://pmc.ncbi.nlm.nih.gov/articles/PMC9578044/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9578044/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9578044/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9578044/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2658061/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2658061/
https://www.nasdaq.com/articles/belite-bio-announces-positive-interim-analysis-phase-3-dragon-trial-tinlarebant-adolescent
https://www.nasdaq.com/articles/belite-bio-announces-positive-interim-analysis-phase-3-dragon-trial-tinlarebant-adolescent
https://firstwordpharma.com/story/5856302
https://www.globenewswire.com/news-release/2023/11/06/2774071/0/en/Belite-Bio-Presents-Results-from-a-24-month-Phase-2-Study-of-Tinlarebant-in-Childhood-onset-Stargardt-Disease-at-the-AAO-Annual-Meeting.html
https://www.lei.org.au/research/lions-vision-trials/phoenix-study/
https://investors.belitebio.com/news-releases/news-release-details/belite-bio-announces-completion-enrollment-pivotal-global-phase
https://investors.belitebio.com/news-releases/news-release-details/belite-bio-announces-completion-enrollment-pivotal-global-phase
https://investors.belitebio.com/news-releases/news-release-details/belite-bio-announces-completion-enrollment-pivotal-global-phase
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7382933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [An In-depth Technical Guide to Tinlarebant (LBS-008)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7382933#what-is-sn-008-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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